1,3-Benzoxazol-5-amine hydrochloride
Overview
Description
1,3-Benzoxazol-5-amine hydrochloride is a chemical compound with the molecular formula C7H6N2O . It is a derivative of benzoxazole, a bicyclic compound consisting of a benzene ring fused to an oxazole ring .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been a subject of interest in recent years due to their biological significance . A novel compound was synthesized with a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . Various synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .Molecular Structure Analysis
The molecular weight of 1,3-Benzoxazol-5-amine is 134.14 . The InChI string representation of its structure is1S/C7H6N2O/c8-5-1-2-7-6 (3-5)9-4-10-7/h1-4H,8H2
. Chemical Reactions Analysis
Benzoxazole derivatives are known to exhibit various biological activities, such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . The substitution at the second position in the benzoxazole skeleton is influential for the biological activity of the molecule .Physical And Chemical Properties Analysis
1,3-Benzoxazol-5-amine has a boiling point of 282.3±13.0 C at 760 mmHg and a melting point of 64-66C . It is a solid at room temperature and should be stored at -20C, protected from light .Scientific Research Applications
Structural Analysis and Coordination Compounds
1,3-Benzoxazol-5-amine hydrochloride has been utilized in the synthesis of novel compounds and coordination complexes. For instance, a compound with nitrogen between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups was synthesized, with its stable structures investigated through ab initio calculations. This compound, when associated with different media, forms crystals showing hydrogen bonding properties, as evidenced in the study by Téllez et al. (2013) (Téllez et al., 2013).
Catalysis and Chemical Synthesis
The benzoxazol moiety, closely related to 1,3-Benzoxazol-5-amine hydrochloride, has been found to act as a removable activating and directing group in chemical reactions. Its effectiveness in Ir-catalyzed alkylation and the ease of introduction and removal make it valuable in the field of organic synthesis, as explored in research by Lahm and Opatz (2014) (Lahm & Opatz, 2014).
Polymer Synthesis
The incorporation of the benzoxazole structure into polymers has been studied, showing significant potential in materials science. For example, Toiserkani (2011) developed new bis(ether-amine) monomers with benzoxazole groups, leading to the synthesis of modified poly(ether-imide)s with promising properties for high-performance applications (Toiserkani, 2011).
Safety And Hazards
Future Directions
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives since 2018 .
properties
IUPAC Name |
1,3-benzoxazol-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c8-5-1-2-7-6(3-5)9-4-10-7;/h1-4H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUGXJQSRPVQOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=CO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzoxazol-5-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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